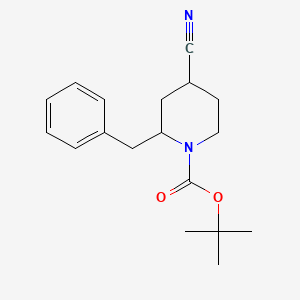

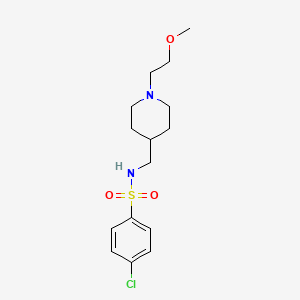

Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate

説明

Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate is a compound with a low melting point and a half-life of about 10 hours in water, making it stable for use in organic synthesis . It is commonly used in science as a chiral auxiliary in asymmetric synthesis and as a catalyst for the conversion of epoxides to alcohols .

Synthesis Analysis

This compound is an enantioselective organometallic compound. It is a nitrile that reacts with electrophiles such as Grignard reagents and cyano to form an anion . This compound has two chiral centers, each of which can assume either the R or S configuration .Molecular Structure Analysis

The molecular structure of Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate is complex, with two chiral centers that can assume either the R or S configuration . The compound is a nitrile that reacts with electrophiles .Chemical Reactions Analysis

Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate is a nitrile that reacts with electrophiles such as Grignard reagents and cyano to form an anion . This compound has two chiral centers, each of which can assume either the R or S configuration .Physical And Chemical Properties Analysis

Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate is a compound with a low melting point and a half-life of about 10 hours in water . This makes it stable for use in organic synthesis .科学的研究の応用

Synthetic Applications and Chemical Transformations

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, related to the tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate structure, have been identified as versatile building blocks in synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions, enabling modifications of the benzene ring and the introduction of various functional groups through processes like oxygenation, halogenation, and aryl-aryl coupling (Jasch et al., 2012).

Ligand Design for Catalysis

Compounds with tert-butylmethylphosphino groups, akin to the structural motif of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate, have been developed as rigid P-chiral phosphine ligands. These ligands, when complexed with rhodium, demonstrated excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes, underlining their potential in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Pharmaceutical and Biomedical Research

Drug Development

A specific synthesis pathway for benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate similar to tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate, highlights its importance in creating CCR2 antagonists, a class of compounds with potential therapeutic applications (Campbell et al., 2009).

Material Science

The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrate the versatility of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate-related structures in creating new materials with high thermal stability and solubility in polar solvents (Hsiao et al., 2000).

特性

IUPAC Name |

tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-9-15(13-19)12-16(20)11-14-7-5-4-6-8-14/h4-8,15-16H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLPIUZWFYKEPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1CC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2645743.png)

![N-(2-{4-[2-(4-ethylphenoxy)ethanesulfonamido]phenoxy}ethyl)acetamide](/img/structure/B2645747.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2645753.png)

![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2645756.png)

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide](/img/structure/B2645758.png)

![N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B2645761.png)

![(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid](/img/structure/B2645764.png)

![1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane](/img/structure/B2645766.png)